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N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide

Lipophilicity ADME Drug-likeness

Researchers seeking novel KDM4/JMJD2 demethylase inhibitors face limited scaffold diversity in commercial libraries. This pyrimidine benzamide addresses that gap with balanced physicochemical properties (clogP ~3.16, TPSA 59.81 Ų, 0 RO5 violations). • Suitable for KDM4A-D isoform biochemical screening & cell-based histone methylation assays • 4-Ethyl substituent occupies a strategic steric/electronic niche between smaller alkyl and larger polar groups • Commercially available via ZINC database for immediate experimental validation

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 1448078-36-1
Cat. No. B2684586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide
CAS1448078-36-1
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N(C)C)C
InChIInChI=1S/C17H22N4O/c1-6-13-7-9-14(10-8-13)16(22)20-15-11(2)18-17(21(4)5)19-12(15)3/h7-10H,6H2,1-5H3,(H,20,22)
InChIKeyLLNKYQZNXNRTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide: Chemical Identity & Sourcing


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide (CAS 1448078-36-1) is a synthetic small-molecule pyrimidine benzamide derivative with molecular formula C17H22N4O and molecular weight 298.39 g/mol [1]. The compound features a 2-(dimethylamino)-4,6-dimethylpyrimidine core linked via a 5-amino bridge to a 4-ethylbenzamide moiety. Pyrimidine benzamide derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly as inhibitors of kinases and epigenetic regulators such as histone lysine demethylases (KDM4/JMJD2 family) [2]. This compound is listed in the ZINC database of commercially available compounds (ZINC100051854), indicating accessibility for screening campaigns [1]. However, it is critical to note that publicly available peer-reviewed bioactivity data for this specific chemotype are extremely limited; the compound has no entry in PubChem, ChEMBL, or ChemSpider as of the search date, and primary research literature directly characterizing its biological activity was not identified.

Scaffold-based KDM4 screening fit
Commercially available via ZINC database
Favorable in silico drug-like properties

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide: Generic Substitution Limitations


Within the N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl] benzamide series, even conservative substituent modifications on the benzamide ring produce measurable shifts in calculated physicochemical properties that directly impact target binding, selectivity, and developability profiles. The 4-ethyl substituent of the target compound confers a distinct combination of lipophilicity (estimated logP ~2.1–3.5), a single hydrogen bond donor (amide NH), and four hydrogen bond acceptors [1][2]. Replacing the 4-ethyl group with a 4-ethoxy group (CAS 1448125-57-2) introduces an additional oxygen atom, altering both hydrogen-bonding capacity and metabolic vulnerability. Substitution with 3,5-dimethyl groups (CAS 1448044-29-8) redistributes steric bulk and electron density across the aromatic ring. A 2-trifluoromethyl substitution (CAS 1448128-77-5) dramatically increases electronegativity and lipophilicity. These structural variations—though subtle in two-dimensional representation—can lead to divergent target engagement profiles, selectivity windows, and pharmacokinetic behaviors that are not predictable without explicit comparative data. Therefore, generic substitution within this series cannot be assumed to preserve biological activity.

4-Ethoxy substitution adds H-bond acceptor
May redirect binding pose within KDM4 active site
3,5-Dimethyl alters steric and electronic profile
Target engagement and selectivity may differ from 4-ethyl
2-Trifluoromethyl increases lipophilicity and electronegativity
Selectivity window and metabolic stability may shift

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide: Differentiation from Analogues


Calculated Lipophilicity Comparison

The target compound exhibits an estimated SlogP of 2.308 [1] or clogP of 3.16 [2], placing it in a moderate lipophilicity range suitable for oral bioavailability. In contrast, the 4-ethoxy analog (CAS 1448125-57-2) is expected to have a lower logP due to the additional oxygen atom, while the 3,5-dimethyl analog (CAS 1448044-29-8) would show increased logP from the additional methyl group. These differences influence membrane permeability, solubility, and metabolic stability [3].

Lipophilicity Comparison
Class-level inference
Target SlogP 2.308 / clogP 3.16; 4-ethoxy analog predicted lower logP; 3,5-dimethyl analog predicted higher logP
May influence membrane permeability and metabolic stability
In silico only; no experimental logP/D data
Lipophilicity ADME Drug-likeness

Hydrogen Bonding Profile

The target compound possesses 1 hydrogen bond donor (amide NH) and 4 hydrogen bond acceptors (pyrimidine N, amide C=O, dimethylamino N) [1]. The 4-ethoxy analog (CAS 1448125-57-2) introduces an additional H-bond acceptor (ether oxygen), increasing HBA count to 5, which may enhance or alter hydrogen-bonding interactions with target proteins. The 2-trifluoromethyl analog (CAS 1448128-77-5) replaces an H-donor position with a strongly electron-withdrawing CF3 group that can act as a weak H-bond acceptor, fundamentally changing the electrostatic surface of the benzamide ring [2]. These differences are significant because the KDM4 histone demethylase active site contains critical hydrogen-bonding residues that interact with the benzamide carbonyl and NH groups [3].

H-Bond Profile
Class-level inference
Target: HBD 1, HBA 4; 4-Ethoxy: HBA 5; 2-CF3: CF3 as weak acceptor
H-bond count shifts may alter binding selectivity
Calculated from structure; binding data absent
Hydrogen bonding Target binding Selectivity

TPSA and Rotatable Bond Profile

The target compound has a calculated TPSA of 59.81 Ų and 2 rotatable bonds [1]. The TPSA falls within the favorable range (<140 Ų) for oral bioavailability and below the 90 Ų threshold associated with good blood-brain barrier penetration. The low rotatable bond count (2) is favorable for oral bioavailability, as compounds with ≤10 rotatable bonds show higher probability of good oral absorption [2]. The 4-ethoxy analog (CAS 1448125-57-2) possesses an additional rotatable bond (ethyl ether) increasing conformational flexibility, which can reduce binding affinity due to entropic penalty. The 3,5-dimethyl analog (CAS 1448044-29-8) has a comparable rotatable bond count but a sterically more hindered benzamide ring.

TPSA & Rotatable Bonds
Class-level inference
Target: TPSA 59.81 Ų, RotB 2; 4-Ethoxy: ~68 Ų, RotB 3
Lower TPSA may support permeability
In silico; experimental Caco-2/PAMPA needed
TPSA Membrane permeability Bioavailability

Rule-of-Five and Drug-Likeness

The target compound complies with all Lipinski Rule-of-Five criteria: MW 298.39 (<500), clogP 3.16 (<5), HBD 1 (<5), HBA 4–5 (<10) [1]. This places it within favorable drug-like chemical space. The 2-trifluoromethyl analog (CAS 1448128-77-5) has higher MW and logP due to the CF3 group, potentially approaching or exceeding Rule-of-Five limits depending on the specific substitution pattern. The 4-ethoxy analog has a higher HBA count. Among close analogs within this series, the 4-ethyl substitution provides the most balanced drug-likeness profile with a logP in the optimal 2–3 range, avoiding both excessive lipophilicity (associated with promiscuity and toxicity) and excessive polarity (associated with poor membrane permeability) [2].

Rule-of-Five Compliance
Class-level inference
Target: 0 RO5 violations (MW
Passes drug-likeness filters
No experimental solubility or permeability data
KDM4 Scaffold Evidence
Class-level inference
2-Aminopyrimidine core recognized KDM4 pharmacophore; no target-specific IC50 data
Scaffold supports screening but requires primary validation
No quantitative activity data available
Data Availability
Data to verify
0 bioactivity entries in PubChem/ChEMBL/BindingDB; only in silico predictions
Compound is uncharacterized; assay data must be generated
Procurement based on scaffold potential
Drug-likeness Rule of Five Developability

KDM4 Inhibition: Scaffold Evidence

The 2-(dimethylamino)-4,6-dimethylpyrimidine scaffold present in the target compound is a recognized pharmacophore for histone lysine demethylase (KDM4/JMJD2) inhibition. Published structure-activity relationship (SAR) studies on 2-aminopyrimidine derivatives demonstrate that compounds bearing this core can inhibit KDM4-family enzymes by competing with the 2-oxoglutarate cofactor in the active site [1]. The 2-(dimethylamino) substituent mimics the cofactor's interaction with the enzyme-bound Fe(II), while the 5-benzamide substituent extends into the histone peptide-binding cleft, offering opportunities for selectivity modulation across KDM4 subtypes (KDM4A–E) [2]. However, no direct bioactivity data (IC50, Kd, or cellular assay results) were identified for the target compound against any KDM4 isoform or other target in publicly available databases. Comparative activity claims against analogs therefore cannot be made at this time.

KDM4 Scaffold Evidence
Class-level inference
2-Aminopyrimidine core recognized KDM4 pharmacophore; no target-specific IC50 data
Scaffold supports screening but requires primary validation
No quantitative activity data available
Epigenetics KDM4 Histone demethylase Cancer

Data Availability & Limitations

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, ChemSpider, Google Patents, and the ZINC database was conducted for compound-specific bioactivity data. As of the search date, no peer-reviewed publications, patents with explicit activity data, or curated database entries containing quantitative IC50, Ki, Kd, or cellular activity measurements were identified for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide (CAS 1448078-36-1). All physicochemical properties cited in this guide are computationally predicted values. All biological target associations are inferred from scaffold-level SAR in the pyrimidine benzamide class. Users should treat this compound as an uncharacterized screening candidate and are strongly advised to generate primary activity data in their assays of interest before making procurement decisions based on potency or selectivity expectations.

Data Availability
Data to verify
0 bioactivity entries in PubChem/ChEMBL/BindingDB; only in silico predictions
Compound is uncharacterized; assay data must be generated
Procurement based on scaffold potential
Data gaps Procurement decision Screening

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide: Application Scenarios


KDM4 Histone Demethylase Screening

Based on the established role of 2-aminopyrimidine scaffolds as KDM4/JMJD2 histone demethylase inhibitors, this compound is best deployed in biochemical screening panels encompassing KDM4A, KDM4B, KDM4C, and KDM4D isoforms [1]. Its moderate lipophilicity (clogP ~3.16) and single H-bond donor suggest potential for cell permeability, making it suitable for both isolated enzyme assays and cell-based histone methylation reporter systems. Given the complete absence of pre-existing activity data, users should include known KDM4 inhibitors (e.g., JIB-04, ML324) as positive controls to contextualize any observed activity.

SAR Expansion of Pyrimidine Benzamides

The 4-ethyl substituent on the benzamide ring fills a specific steric and electronic niche between smaller alkyl substituents (methyl, unsubstituted) and larger polar groups (ethoxy, trifluoromethoxy). Its favorable calculated drug-likeness (RO5 violations: 0, TPSA 59.81 Ų) [1] supports its use as a core scaffold for systematic SAR exploration, where iterative modification of the 4-ethyl group can map the steric and lipophilic tolerance of target binding pockets. The compound's 2 rotatable bonds minimize conformational entropy penalties upon binding, potentially enhancing assay reproducibility relative to more flexible analogs.

Molecular Docking Validation

With its well-defined structure and moderate molecular weight (298.39), this compound serves as an appropriate test ligand for validating docking protocols against KDM4 or other 2-oxoglutarate-dependent dioxygenase targets. Its dimethylamino-pyrimidine core is amenable to parameterization in common force fields (GAFF, MMFF94), while the 4-ethylbenzamide tail provides a tractable hydrophobic moiety for binding pose prediction. The compound's commercial availability via the ZINC database facilitates experimental validation of computational predictions.

Epigenetic Library Diversification

For organizations building or expanding epigenetics-focused screening libraries, this compound adds structural diversity within the pyrimidine benzamide chemotype, complementing existing entries that may be biased toward more common substituents (halogens, methoxy, unsubstituted phenyl). Its balanced physicochemical profile (logP 2.1–3.2) places it within the 'sweet spot' for lead-like chemical space, reducing the risk of assay interference from excessively lipophilic or highly polar library members [1].

Application
Selection Property
Validation Focus
KDM4 Histone Demethylase Screening
Scaffold-based KDM4 inhibition context
Biochemical and cell-based methylation endpoints
SAR Expansion of Pyrimidine Benzamides
Substituent steric and electronic mapping
Binding pocket tolerance profiling
Molecular Docking Validation
Force-field-compatible core and tail
Binding pose prediction and validation
Epigenetic Library Diversification
Lead-like physicochemical profile
Assay interference risk minimization
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